
Fmoc-L-Allylglycine
Übersicht
Beschreibung
Fmoc-L-Allylglycine, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid, is a derivative of the amino acid glycine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an allyl group attached to the alpha carbon. This compound is widely used in peptide synthesis due to its unique structural properties .
Synthetic Routes and Reaction Conditions:
Synthesis of L-Allylglycine: The synthesis begins with the reaction of L-glycine with allyl bromide, resulting in the formation of L-allylglycine.
Fmoc Protection: The Fmoc protecting group is introduced by reacting L-allylglycine with N-hydroxybutyrimide ester (Fmoc-OSu).
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: The compound can be reduced at the allyl group to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
- The major products formed from these reactions include epoxides, saturated derivatives, and substituted glycine derivatives .
Chemistry:
- This compound is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of complex peptides and proteins .
Biology:
- In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into peptide sequences .
Medicine:
- It has potential applications in drug discovery and development, particularly in the design of peptide-based therapeutics .
Industry:
Wirkmechanismus
The mechanism of action of Fmoc-L-Allylglycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group allows for selective modifications, such as metathesis reactions, which can be used to introduce additional functional groups or to cyclize peptides . The compound’s unique structure enables the formation of carba-analogs of disulfide-bridged peptides by replacing cysteine residues .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Phenylglycine: Similar to Fmoc-L-Allylglycine but with a phenyl group instead of an allyl group.
Fmoc-L-4-Hydroxyphenylglycine: Contains a hydroxyphenyl group, offering different reactivity and applications.
Fmoc-L-3,5-Dihydroxyphenylglycine: Features two hydroxy groups on the phenyl ring, providing unique properties for peptide synthesis.
Uniqueness:
- This compound is unique due to its allyl group, which allows for selective modifications and the formation of carba-analogs of disulfide-bridged peptides. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Biologische Aktivität
Fmoc-L-Allylglycine (Fmoc-L-Agl) is a modified amino acid that plays a significant role in peptide synthesis and has diverse biological activities. This article presents a detailed examination of its biological activity, including its applications in drug development, receptor binding, and potential therapeutic effects.
Structure and Properties
This compound consists of an allyl group attached to the side chain of L-glycine, with a Fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus. This structure allows for its use in solid-phase peptide synthesis (SPPS), facilitating the controlled addition of Fmoc-L-Agl during peptide chain elongation. The unique properties of the allyl group enhance the reactivity and functionality of peptides synthesized with this compound .
Applications in Peptide Synthesis
Peptide Synthesis : Fmoc-L-Agl is primarily utilized in SPPS techniques, where it enables the formation of peptides with specific structural features. The allyl group can be selectively modified or cleaved under certain conditions, allowing for the creation of complex peptide architectures .
Receptor Binding : Recent studies have shown that Fmoc-L-Agl can bind to P2Y receptors, which are involved in various cellular processes including cell maturation and signaling pathways. This interaction suggests potential roles in modulating physiological responses .
Antitumor Activity
Research indicates that peptides incorporating Fmoc-L-Agl exhibit antitumor activity. For instance, studies involving modified peptides derived from natural sources demonstrated enhanced cytotoxic effects against various cancer cell lines, including MCF-7 and HUH-7. The mechanism behind this activity may involve disruption of cellular membranes and subsequent induction of apoptosis through mitochondrial pathways .
Case Studies
- Anticancer Peptides : A study synthesized several peptides using Fmoc-L-Agl, assessing their cytotoxicity against drug-resistant cancer cell lines. The results indicated that certain derivatives showed significantly improved activity compared to their parent compounds, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Protease Stability : Another investigation focused on the stability of Fmoc-L-Agl-containing peptides against proteolytic degradation. The findings revealed that these peptides maintained higher stability in the presence of proteases like α-chymotrypsin, suggesting their potential for therapeutic applications where resistance to enzymatic breakdown is crucial .
Comparative Biological Activity Table
Peptide | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
B1-Leu | MCF-7 | 15 | Membrane disruption, mitochondrial targeting |
B1-L-3 | HUH-7 | 12 | Induction of apoptosis via cytochrome C release |
Fmoc-L-Agl Derivative | U87 | 10 | Enhanced protease stability |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Fmoc-L-Allylglycine is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 337.375 g/mol
- CAS Number : 146549-21-5
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
- Solubility : Slightly soluble in water
Peptide Synthesis
One of the primary applications of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under mild conditions, facilitating the sequential addition of amino acids to form peptides.
Advantages in Peptide Synthesis
- Selective Cleavage : Peptides containing allylglycine can be selectively cleaved at the amide bond between allylglycine and the subsequent amino acid using iodine, allowing for precise modifications .
- Metathesis Reactions : The presence of a double bond in allylglycine enables metathesis reactions, which can be utilized to introduce various functional groups into peptides .
Application | Description |
---|---|
Solid-phase Peptide Synthesis | Utilizes Fmoc protection for sequential amino acid addition. |
Selective Cleavage | Cleavage of peptides at specific sites using iodine. |
Metathesis | Enables introduction of functional groups into peptide structures. |
Structural Biology
This compound is also employed in structural biology as an unusual amino acid analog. Its unique structure aids in deconvoluting protein structure and function, providing insights into protein interactions and stability.
Case Study: Protein Structure Analysis
In a study on protein folding, researchers used this compound to replace cysteine residues, allowing them to create carba-analogs of disulfide-bridged peptides. This modification facilitated the investigation of folding pathways and stability under various conditions .
Neuropharmacology
In neuropharmacological studies, this compound has been investigated for its role in modulating neurotransmitter systems. It acts as an inhibitor of glutamate decarboxylase, which is crucial for GABA biosynthesis.
Research Insights
- Mechanism of Action : By inhibiting glutamate decarboxylase, this compound leads to reduced GABA levels, which can induce convulsions in animal models .
- Therapeutic Potential : Understanding its effects on neurotransmitter systems may open avenues for developing treatments for neurological disorders.
Synthetic Applications
This compound serves as a precursor for synthesizing various bioactive compounds. It is used in the synthesis of dicarba analogs of peptides such as octreotide, which are important for therapeutic applications.
Synthetic Application | Description |
---|---|
Dicarba Analog Synthesis | Used to synthesize modified peptides with enhanced biological activity. |
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370318 | |
Record name | Fmoc-L-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146549-21-5 | |
Record name | Fmoc-L-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.